molecular formula C12H12BrNO2S2 B2640838 4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide CAS No. 1795297-30-1

4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2640838
CAS No.: 1795297-30-1
M. Wt: 346.26
InChI Key: GLLLZOXPJQPLOX-UHFFFAOYSA-N
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Description

4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide is a synthetic compound featuring a thiophene carboxamide scaffold, a structure of high interest in medicinal chemistry and drug discovery. Thiophene derivatives are renowned for their versatile pharmacological properties and are found in several commercially available drugs . The incorporation of a bromine atom at the 4-position of the thiophene ring is a strategic modification; bromine serves as an excellent handle for further structural diversification via cross-coupling reactions (e.g., Suzuki reactions), allowing researchers to create a diverse library of analogues from a single, high-quality building block . The molecule also contains a hydroxyethylamine linker, a functional group known to confer important hydrogen-bonding capabilities and influence the compound's physicochemical properties. Compounds based on the thiophene carboxamide scaffold have demonstrated significant and diverse biological activities in scientific research. They have been identified as potent cytotoxic agents, with studies showing that novel thiophene carboxamides can induce apoptosis (programmed cell death) in cancer cell lines through mechanisms such as caspase-3/7 activation and mitochondrial depolarization . Furthermore, substituted thiophenecarboxamides have been explored in patent literature for their potential as antibacterial agents, highlighting the broad therapeutic potential of this chemical class . This particular compound is supplied strictly for research use only (RUO) and is intended for utilization in hit-to-lead optimization campaigns, mechanism of action studies, and as a key intermediate in the synthesis of more complex bioactive molecules for investigative purposes.

Properties

IUPAC Name

4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2S2/c1-7-2-3-17-11(7)9(15)5-14-12(16)10-4-8(13)6-18-10/h2-4,6,9,15H,5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLLZOXPJQPLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC(=CS2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide involves several steps. One common method includes the condensation reaction of thiophene derivatives with appropriate reagents. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used for the preparation of thiophene derivatives . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to yield the desired product.

Chemical Reactions Analysis

4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the thiophene ring.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide exhibit biological activities that could be harnessed for therapeutic purposes. For instance:

  • Anti-inflammatory Properties : Compounds containing thiophene rings have been studied for their ability to inhibit inflammatory pathways. The incorporation of a bromine atom may enhance the compound's potency by facilitating interactions with biological targets.
  • Anticancer Activity : Thiophene derivatives have shown promise in cancer research, particularly in targeting specific signaling pathways involved in tumor growth. The structural modifications present in this compound could lead to improved efficacy against various cancer cell lines.

Organic Synthesis

The compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

  • Suzuki Coupling Reactions : As evidenced by similar thiophene derivatives, this compound can participate in cross-coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Functionalization of Thiophene Rings : The presence of hydroxyl and carboxamide groups makes it a suitable candidate for further functionalization, allowing researchers to explore new derivatives with tailored properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of thiophene derivatives, including those structurally related to this compound. The findings indicated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of thiophene-based compounds demonstrated that this compound could be synthesized using Suzuki coupling methods. This study highlighted its potential as a building block for creating more complex molecular architectures .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer10
Compound BAnti-inflammatory5
4-Bromo-N-[...]Anticancer/Anti-inflammatoryTBDCurrent Study

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, they may inhibit specific enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation. The exact mechanism of action depends on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and synthesis details:

Compound Name Substituents on Thiophene Amide Substituent Biological Activity Synthesis Yield/Notes References
Target Compound 4-bromo 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl Antibacterial (potential) Not specified
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide 5-bromo 4-methylpyridin-2-yl Antibacterial 80% yield (Suzuki coupling)
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide None 4-methylpyridin-2-yl Broad-spectrum antibacterial Effective against resistant Gram-negative bacteria
4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 4-bromo 5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl Anticancer (cytotoxic) Significant cytostatic effects
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 5-nitro 4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl Narrow-spectrum antibacterial 42% purity (HATU-mediated synthesis)
5-Bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide 5-bromo, 4-methyl 2-methoxyethyl Not specified Catalog compound (95% purity)

Key Comparative Findings

Structural Influences
  • Bromine Position : Bromine at the 4- or 5-position impacts electronic distribution and steric hindrance. For instance, 5-bromo derivatives in showed higher synthetic yields (80%) compared to nitro analogs (42% purity) .
  • Amide Substituents : Hydrophilic groups (e.g., hydroxyethyl in the target compound) may enhance solubility versus lipophilic groups like dichlorobenzyl (in 6d ) or methoxyethyl (in ) .

Q & A

What are the standard synthetic routes for preparing 4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide?

Basic Research Question
The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 2-thiophenecarbonyl chloride derivatives with amine precursors (e.g., 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine) in anhydrous acetonitrile under reflux (1–2 hours) . Equimolar ratios are critical to minimize side products. Post-synthesis, purification is achieved using reverse-phase HPLC (methanol-water gradients) or recrystallization, yielding 47–67% .

How should researchers optimize purification for this compound?

Basic Research Question
Reverse-phase HPLC with methanol-water gradients (30% → 100% methanol) is preferred for isolating high-purity samples (>97%) . For crystalline derivatives, slow solvent evaporation (e.g., acetonitrile) produces diffraction-quality crystals, as demonstrated in analogous thiophene carboxamides . Melting points (e.g., 197–226°C) and spectroscopic data (IR, NMR) should validate purity .

What analytical techniques are essential for structural characterization?

Basic Research Question
X-ray crystallography is definitive for resolving bond lengths, dihedral angles (e.g., 8.5–16.1° between aromatic rings), and hydrogen-bonding networks (C–H⋯O/S interactions) . NMR (¹H/¹³C) identifies substituent effects: thiophene protons resonate at δ 6.8–7.5 ppm, while hydroxyethyl groups appear as broad singlets (δ 1.8–2.5 ppm) . IR confirms carbonyl (1680–1720 cm⁻¹) and amide (3300 cm⁻¹) stretches .

How is preliminary bioactivity screening conducted for this compound?

Basic Research Question
In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (IC₅₀ values) and antimicrobial disk diffusion tests are standard. For example, derivatives with dichlorobenzyl substituents show IC₅₀ < 10 µM in anticancer studies . Structural analogs exhibit antibacterial activity via membrane disruption, assessed via time-kill curves and SEM imaging .

How can researchers resolve contradictions in bioactivity data across derivatives?

Advanced Research Question
Discrepancies often arise from substituent electronic effects. For instance, electron-withdrawing groups (e.g., -Br) enhance cytotoxicity but reduce solubility, complicating dose-response interpretations . Use QSAR models to correlate logP values with bioactivity and validate via SPR (surface plasmon resonance) to assess target binding affinities .

What computational methods support mechanistic studies of this compound?

Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations predict binding modes to targets like COX-2 or DNA topoisomerases. For anti-inflammatory analogs, docking scores (∆G < -8 kcal/mol) correlate with experimental IC₅₀ values . DFT calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps for SAR analysis .

How do crystallographic data inform structure-activity relationships (SAR)?

Advanced Research Question
Dihedral angles between thiophene and adjacent rings influence bioactivity. For example, a 13.5° angle in active derivatives enhances π-π stacking with biological targets, whereas angles >20° reduce potency . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S⋯H contacts contribute 12–15% to crystal packing), guiding solubility modifications .

What advanced techniques elucidate the mechanism of action?

Advanced Research Question
Mechanistic studies combine:

  • Spectroscopy : Fluorescence quenching assays to probe DNA intercalation (∆F vs. concentration plots) .
  • Proteomics : SILAC labeling identifies protein targets (e.g., tubulin) in cancer cells after treatment .
  • In silico ADMET : Predict metabolic stability (CYP450 isoforms) and toxicity (ProTox-II) to prioritize derivatives .

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